molecular formula C11H15NO B3195258 5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol CAS No. 89140-85-2

5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol

Cat. No. B3195258
CAS RN: 89140-85-2
M. Wt: 177.24 g/mol
InChI Key: BTRCHTMVMNPPSF-UHFFFAOYSA-N
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Description

5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 . The compound is white to yellow in solid form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H15NO/c12-11-9-6-2-1-4-8(9)5-3-7-10(11)13/h1-2,4,6,10-11,13H,3,5,7,12H2 . The compound’s structure can be represented by the canonical SMILES string: C1CCC2=CC=CC=C2C(C1)O .


Chemical Reactions Analysis

The chemical reactions involving 5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol are not detailed in the sources retrieved.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 162.23 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 162.104465066 g/mol . The topological polar surface area of the compound is 20.2 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : A study detailed a convenient and efficient method for the synthesis of 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitrile derivatives. The reaction, facilitated by DBU as a catalyst in THF, is notable for its excellent yields and the simplicity of the procedure, marking it as one of the most efficient methods for synthesizing these compounds, which are important A–D–A systems comprising one electron donor and two electron acceptors (Rong et al., 2012).

  • Modified Synthesis Approaches : Another research highlighted a modified synthesis of the NOP receptor antagonist SB612111, which includes the 5H-benzo[7]annulen structure. The study addressed certain low-yield steps in the previously published synthesis methods and presented improved yields for necessary synthetic steps in the process of synthesizing cis-SB612111 (Perrey et al., 2016).

Mechanism of Action

Target of Action

Unfortunately, the specific targets of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7

Mode of Action

The mode of action of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7. Once the targets are identified, it will be possible to explain how this compound interacts with its targets and the changes that result from this interaction.

Biochemical Pathways

Without knowledge of the specific targets of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways.

Result of Action

The molecular and cellular effects of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7. These effects can only be described once the compound’s targets and mode of action are identified.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Amino-6,7,8,9-tetrahydro-5H-benzo7. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s action.

Safety and Hazards

The compound has a safety signal word of “Warning” and hazard statements of H302 . Precautionary statements include P280;P305+P351+P338 .

properties

IUPAC Name

5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11-9-6-2-1-4-8(9)5-3-7-10(11)13/h1-2,4,6,10-11,13H,3,5,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRCHTMVMNPPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C2=CC=CC=C2C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801008667
Record name 5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801008667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89140-85-2
Record name 5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801008667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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